molecular formula C13H16O2 B13623402 3-Benzylcyclopentane-1-carboxylicacid

3-Benzylcyclopentane-1-carboxylicacid

Cat. No.: B13623402
M. Wt: 204.26 g/mol
InChI Key: OGRRXILDCADFLB-UHFFFAOYSA-N
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Description

3-Benzylcyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a benzyl group and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the properties of both cycloalkanes and aromatic compounds. The presence of the carboxylic acid group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylcyclopentane-1-carboxylic acid can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of cyclopentanone with benzylmagnesium chloride, followed by acid hydrolysis to yield the desired carboxylic acid.

    Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of cyclopentane with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by oxidation of the resulting benzylcyclopentane to the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 3-benzylcyclopentane-1-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-pressure systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Benzylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Esters, amides, or other carboxylic acid derivatives.

    Reduction: Benzylcyclopentanol.

    Substitution: Benzyl-substituted cyclopentane derivatives.

Scientific Research Applications

3-Benzylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving carboxylic acids.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Lacks the benzyl group, making it less hydrophobic.

    Benzylcyclopentane: Lacks the carboxylic acid group, reducing its reactivity in certain chemical reactions.

    Cyclohexanecarboxylic acid: Similar structure but with a six-membered ring, affecting its chemical properties.

Uniqueness

3-Benzylcyclopentane-1-carboxylic acid is unique due to the combination of a cyclopentane ring, a benzyl group, and a carboxylic acid group

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-benzylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c14-13(15)12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)

InChI Key

OGRRXILDCADFLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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